3-ethylcyclopent-2-en-1-one
Overview
Description
3-ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . It is also known by its IUPAC name, 3-Ethyl-2-cyclopenten-1-one . This compound is characterized by a cyclopentenone ring with an ethyl group attached at the third position. It is a colorless liquid that is used in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-ethylcyclopent-2-en-1-one can be achieved through several methods. One common synthetic route involves the thermal degradation of ascorbic acid, which forms 3-Ethyl-2-hydroxy-2-cyclopenten-1-one . This intermediate can then be dehydrated to yield this compound . Industrial production methods may involve similar processes, but with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
3-ethylcyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Addition Reactions: As an enone, it undergoes nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction.
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-ethylcyclopent-2-en-1-one has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a flavoring agent and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-ethylcyclopent-2-en-1-one involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to various chemical transformations. In biological systems, it may interact with redox-sensitive transcription factors, such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes by inducing pro-inflammatory genes .
Comparison with Similar Compounds
3-ethylcyclopent-2-en-1-one can be compared with other similar compounds, such as:
Cyclopentenone: Contains a similar cyclopentenone ring but lacks the ethyl group.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: An intermediate in the synthesis of this compound, formed by thermal degradation of ascorbic acid.
Methyl cyclopentenolone: A homolog with similar caramel-like properties used as a flavor ingredient.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
3-ethylcyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-6-3-4-7(8)5-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAHAEVXYYITIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205366 | |
Record name | 2-Cyclopenten-1-one, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-69-9 | |
Record name | 2-Cyclopenten-1-one, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopenten-1-one, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYCLOPENTEN-1-ONE, 3-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H451QJ7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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